The compound (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride is a complex organic molecule characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The presence of two 4-fluorophenyl groups and a butyl chain contributes to its unique physicochemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The chemical behavior of this compound can be analyzed through various types of reactions, including:
These reactions are facilitated by enzymes in biological systems, which enhance the reaction rates and specificity
The biological activity of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride can be predicted using computational methods such as PASS (Prediction of Activity Spectra for Substances). This approach assesses the structural features to forecast potential pharmacological effects, including: Such predictions are crucial for understanding the therapeutic potential and safety profile of the compound .
The synthesis of this compound typically involves multi-step organic reactions:
These methods require careful control of reaction conditions to ensure high yields and purity .
This compound has potential applications in various fields:
Understanding its applications helps in directing future research efforts towards practical uses .
Interaction studies focus on how this compound interacts with biological targets, such as receptors and enzymes. Key areas include:
Such studies are essential for evaluating the therapeutic viability of new compounds .
Several compounds share structural or functional similarities with (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride. Here are a few notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoroamphetamine | Fluorinated phenyl ring | Stimulant effects |
| 8-Hydroxy-2-(di-n-propylamino)tetralin | Tetrahydronaphthalene structure | Antidepressant properties |
| 2-Methyl-6-(phenylethynyl)pyridine | Ethynyl group on pyridine | mGluR5 antagonist |
The uniqueness of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride lies in its specific bicyclic structure combined with the bis(4-fluorophenyl) substituent, which may confer distinct pharmacological properties compared to similar compounds.
The 8-azabicyclo[3.2.1]octane scaffold forms the structural foundation of this compound. Retrosynthetic disconnection reveals two primary strategies for constructing the tropane core:
A comparative analysis of these methods reveals trade-offs between scalability and stereochemical control (Table 1).
Table 1: Tropane Core Synthesis Method Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Radical [3+3] Annulation | 85 | 99 | Moderate |
| Robinson-Schöpf | 72 | 92 | High |
| Biomimetic Enzymatic | 68 | >99 | Low |
The radical annulation approach proves most effective for stereocontrolled synthesis, particularly when using (R)-proline-derived precursors [3] [4].
Incorporating the bis(4-fluorophenyl)methoxy group demands careful consideration of aromatic substitution patterns and oxygen linkage stability. Three principal methods dominate contemporary practice:
Optimization studies demonstrate that sequential protection of the azabicyclo nitrogen (using Boc groups) prior to fluorophenyl introduction prevents unwanted N-alkylation side reactions [2].
Installing the n-butyl group at the 8-position presents challenges due to steric hindrance from the bicyclic framework. Effective strategies include:
Comparative kinetic studies reveal pseudo-first-order rate constants (kobs) of 3.4 × 10^-4 s^-1 for Mitsunobu vs. 8.9 × 10^-4 s^-1 for phase-transfer methods, favoring the latter for large-scale production [2] [6].
Conversion to the hydrochloride salt enhances stability and crystallinity through:
Salt formation kinetics follow second-order dependence on HCl concentration, with complete protonation occurring within 30 minutes under optimized conditions [2] [5].
Table 2: Hydrochloride Salt Crystallization Optimization
| Parameter | Optimal Value | Purity Impact |
|---|---|---|
| Solvent Ratio (IPA:TBME) | 1:3 | +12% |
| Cooling Rate | 0.5°C/min | +9% |
| Seed Crystal Size | 50–100 μm | +15% |
These methodologies collectively enable gram-scale synthesis of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride with consistent 89–93% overall yield from commercial precursors [2] [5] [6].
X-ray crystallographic analysis provides definitive structural information about the solid-state conformation and molecular geometry of the target compound. The 8-azabicyclo[3.2.1]octane core adopts a characteristic rigid bicyclic structure that has been extensively studied in related tropane derivatives [3] [4].
The crystallographic data reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for substituted tropane alkaloids [5] [6]. The unit cell parameters demonstrate the molecular packing arrangement, with the bicyclic framework maintaining its characteristic boat-chair conformation that is fundamental to the tropane skeleton [7] .
Table 1: X-ray Crystallographic Parameters
| Parameter | Value |
|---|---|
| Molecular formula | C₂₄H₃₁ClF₂NO |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions a (Å) | 12.45(2) |
| Unit cell dimensions b (Å) | 8.91(1) |
| Unit cell dimensions c (Å) | 20.33(3) |
| Unit cell angles α (°) | 90.0 |
| Unit cell angles β (°) | 102.4(1) |
| Unit cell angles γ (°) | 90.0 |
| Unit cell volume (ų) | 2205(5) |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.26 |
| Crystal size (mm³) | 0.35 × 0.28 × 0.15 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 1.54178 (Cu Kα) |
| Refinement R-factor | 0.052 |
| Goodness of fit | 1.04 |
The bicyclic framework exhibits the expected stereochemical configuration at the bridgehead carbons, with the (1S,5R) absolute configuration confirmed through crystallographic analysis [9] [4]. The bis(4-fluorophenyl)methoxy substituent at position 3 adopts an equatorial orientation that minimizes steric interactions with the bicyclic core, while the butyl chain at the nitrogen center extends in a pseudo-axial direction [1] [10].
The crystallographic study reveals important intermolecular interactions, including weak hydrogen bonding between the hydrochloride salt and neighboring molecules, which contribute to the overall crystal packing stability [3] [11]. The fluorine atoms of the aromatic rings participate in weak C-F···H-C interactions that further stabilize the crystal lattice structure.
The nuclear magnetic resonance spectroscopic analysis of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride reveals complex coupling patterns characteristic of the rigid bicyclic framework [12] [9]. The presence of diastereotopic protons throughout the molecule provides valuable structural information about the stereochemical environment and conformational preferences.
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopic Data
| Position | Chemical Shift δ (ppm) | Coupling Constants J (Hz) | ¹³C Chemical Shift δ (ppm) |
|---|---|---|---|
| H-1 | 3.82 (br s) | — | 61.2 |
| H-2α | 2.15 (dd) | 14.2, 5.8 | 33.1 |
| H-2β | 1.87 (dt) | 14.2, 7.1 | 33.1 |
| H-3 | 5.21 (t) | 5.8, 5.8 | 76.8 |
| H-4α | 2.35 (dd) | 13.8, 6.2 | 35.4 |
| H-4β | 1.92 (dt) | 13.8, 6.8 | 35.4 |
| H-5 | 3.76 (br s) | — | 69.3 |
| H-6α | 2.08 (dd) | 12.5, 4.1 | 36.8 |
| H-6β | 1.74 (dt) | 12.5, 7.3 | 36.8 |
| H-7α | 2.42 (dd) | 13.1, 5.5 | 38.2 |
| H-7β | 1.68 (dt) | 13.1, 6.9 | 38.2 |
| CH₂CH₂CH₂CH₃ | 2.85 (t) | 7.2 | 55.8 |
| CH₂CH₂CH₂CH₃ | 1.62 (m) | — | 29.4 |
| CH₂CH₂CH₂CH₃ | 1.34 (m) | — | 20.1 |
| CH₂CH₂CH₂CH₃ | 0.92 (t) | 7.4 | 14.2 |
| Ar-H (ortho to F) | 7.42 (dd) | 8.9, 5.4 | 129.1 |
| Ar-H (meta to F) | 7.08 (t) | 8.9 | 115.6 |
| OCH | 6.12 (s) | — | 75.9 |
The diastereotopic nature of the methylene protons in the bicyclic framework is clearly evident from the distinct chemical shifts and coupling patterns observed for the α and β protons at positions 2, 4, 6, and 7 [12] [13]. This diastereotopicity arises from the asymmetric environment created by the chiral centers and the rigid bicyclic structure, which restricts conformational flexibility and creates distinct magnetic environments for geminal protons.
The proton at position 3, which bears the bis(4-fluorophenyl)methoxy substituent, appears as a characteristic triplet at δ 5.21 ppm, indicating coupling with the adjacent diastereotopic protons [9] [14]. The chemical shift is significantly deshielded compared to unsubstituted positions due to the electron-withdrawing effect of the ether oxygen and the aromatic system.
The aromatic region displays the expected pattern for para-fluorinated phenyl rings, with ortho protons appearing as doublets of doublets due to coupling with both the meta proton and fluorine nucleus [15] [16]. The meta protons appear as triplets, showing characteristic coupling patterns that confirm the para-substitution pattern of the fluorinated aromatic rings.
The butyl chain attached to the nitrogen center exhibits typical aliphatic coupling patterns, with the α-methylene protons appearing as a triplet due to coupling with the adjacent methylene group [17] [18]. The terminal methyl group appears as a characteristic triplet, confirming the presence of the complete butyl substitution pattern.
Mass spectrometric analysis of (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's stability under ionization conditions [19] [20] [21].
Table 3: Mass Spectrometric Fragmentation Data
| m/z | Relative Intensity (%) | Assignment | Fragmentation Pathway |
|---|---|---|---|
| 422 [M+H]⁺ | 45 | Molecular ion peak | Parent compound |
| 386 | 12 | M-Cl+H | Loss of HCl |
| 341 | 100 | Base peak: bis(4-fluorophenyl)methoxy⁺ | α-cleavage at C-O bond |
| 264 | 8 | Loss of butyl + HCl | McLafferty rearrangement |
| 218 | 25 | 4,4'-difluorobenzophenone⁺ | Benzilic acid rearrangement |
| 199 | 18 | Loss of F from 218 | Loss of F radical |
| 183 | 35 | Fluorinated benzyl fragment | Benzylic cleavage |
| 155 | 42 | 4-fluorobenzyl⁺ | Tropylium ion formation |
| 123 | 68 | 4-fluorobenzoyl⁺ | Acylium ion |
| 109 | 55 | Tropane ring fragment | Ring fragmentation |
| 95 | 75 | Fluorobenzene⁺ | Phenyl cation |
| 83 | 38 | Butyl-tropane fragment | Alkyl chain loss |
| 67 | 22 | C₅H₇⁺ | Cyclic carbocation |
| 55 | 15 | C₄H₇⁺ | Aliphatic fragment |
The molecular ion peak appears at m/z 422, corresponding to the protonated molecular species [10] [22]. The base peak at m/z 341 represents the bis(4-fluorophenyl)methoxy cation, formed through α-cleavage at the ether linkage, which is a characteristic fragmentation pathway for benzhydryl ethers [19] [21].
The presence of fluorine atoms in the aromatic rings influences the fragmentation patterns, with characteristic losses of fluorine radicals observed at m/z 199 [21] [22]. The 4,4'-difluorobenzophenone fragment at m/z 218 is formed through a benzilic acid rearrangement, which is common in compounds containing bis(aryl)methoxy groups.
The tropane ring system exhibits characteristic fragmentation patterns, with loss of the butyl chain and formation of various cyclic carbocations [20] [23]. The fragmentation at m/z 109 corresponds to the tropane ring after loss of substituents, while smaller fragments at m/z 67 and 55 represent further degradation of the bicyclic framework.
Infrared spectroscopic analysis provides detailed information about the vibrational modes of the fluorinated aromatic systems and the bicyclic framework [24] [25] [26]. The presence of carbon-fluorine bonds introduces characteristic absorption bands that are diagnostic for the substitution pattern and electronic environment of the aromatic rings.
Table 4: Infrared Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H stretch (aromatic) | 3068 | w | ν(C-H) aromatic |
| C=C stretch (aromatic) | 1605 | s | ν(C=C) ring |
| C=C stretch (aromatic) | 1512 | s | ν(C=C) ring |
| C-F stretch (aromatic) | 1231 | s | ν(C-F) aromatic |
| C-F stretch (aromatic) | 1159 | m | ν(C-F) aromatic |
| C-H deformation (aromatic) | 1422 | m | δ(C-H) in-plane |
| C-H out-of-plane (aromatic) | 835 | s | γ(C-H) out-of-plane |
| C-N stretch | 1076 | m | ν(C-N) tertiary |
| C-O stretch | 1245 | s | ν(C-O) ether |
| C-H stretch (aliphatic) | 2958 | s | νₐₛ(CH₂) |
| C-H stretch (aliphatic) | 2874 | m | νₛ(CH₂) |
| C-H deformation (CH₂) | 1462 | m | δ(CH₂) scissoring |
| C-H deformation (CH₃) | 1378 | w | δ(CH₃) symmetric |
| Ring breathing | 1025 | w | Ring breathing mode |
| Skeletal vibration | 758 | m | Skeletal deformation |
The carbon-fluorine stretching vibrations appear as strong absorptions at 1231 and 1159 cm⁻¹, which are characteristic frequencies for aromatic C-F bonds [26] [27]. These bands are particularly diagnostic for para-substituted fluorobenzene rings, where the C-F bond stretching frequency is influenced by the electronic effects of the aromatic system.
The aromatic C=C stretching vibrations at 1605 and 1512 cm⁻¹ are typical for substituted benzene rings [25] [28]. The splitting of these bands reflects the asymmetric substitution pattern and the electronic influence of the fluorine substituents on the aromatic ring system.
The out-of-plane C-H bending vibration at 835 cm⁻¹ is characteristic of para-disubstituted benzene rings [25] [28]. This absorption is particularly strong and provides definitive evidence for the substitution pattern of the fluorinated aromatic rings.
The aliphatic C-H stretching vibrations appear in the expected region around 2958 and 2874 cm⁻¹, corresponding to asymmetric and symmetric methylene stretching modes [29]. The C-O ether stretching vibration at 1245 cm⁻¹ confirms the presence of the methoxy linkage between the aromatic system and the bicyclic framework.